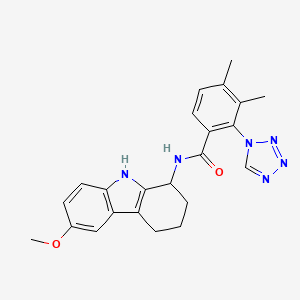

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Description

The compound N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 6-methoxy-1H-carbazole core linked to a substituted benzamide moiety with a 1H-tetrazole group. This structure combines a carbazole scaffold—known for its pharmacological relevance in central nervous system (CNS) targeting—with a tetrazole ring, a bioisostere for carboxylic acids that enhances metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula |

C23H24N6O2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C23H24N6O2/c1-13-7-9-17(22(14(13)2)29-12-24-27-28-29)23(30)26-20-6-4-5-16-18-11-15(31-3)8-10-19(18)25-21(16)20/h7-12,20,25H,4-6H2,1-3H3,(H,26,30) |

InChI Key |

PDXFYVHUGSWHEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)N5C=NN=N5)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Routes

The Graebe-Ullmann and Fischer-Borsche cyclizations are traditional methods for carbazole synthesis. For example, cyclohexanone derivatives undergo condensation with arylhydrazines under acidic conditions to yield tetrahydrocarbazoles. However, these methods often require harsh conditions and suffer from moderate yields (50–65%).

A more efficient approach involves silver-copper co-catalyzed cascade reactions (Scheme 1d). This method employs a tandem intramolecular cyclization/dehydrogenation sequence, achieving yields >80% under mild conditions. For the 6-methoxy variant, methoxylation is typically introduced via electrophilic substitution prior to cyclization.

Key Reaction Parameters for Carbazole Synthesis

| Method | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer-Borsche | H2SO4 | 120 | 55 | |

| Silver-Copper Catalyzed | AgNO3/Cu(OAc)2 | 80 | 82 |

Tetrazole Ring Construction

The 1H-tetrazol-1-yl group is synthesized via [3+2] cycloaddition or catalytic methods:

[3+2] Cycloaddition

Reaction of sodium azide (NaN3) with nitriles or amines in the presence of Lewis acids (e.g., ZnBr2) forms tetrazoles. For example, 3,4-dimethyl-2-aminobenzonitrile reacts with NaN3 under reflux in DMSO to yield 2-(1H-tetrazol-1-yl)-3,4-dimethylbenzoic acid.

Solvent-Free Catalytic Synthesis

A silver-supported sodium borosilicate glass catalyst (ASBN) enables solvent-free synthesis of 1-substituted tetrazoles. Using triethyl orthoformate and NaN3 at 120°C, this method achieves 94% yield in 3 hours (Table 1).

Optimized Conditions for Tetrazole Synthesis

| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| 6 | ASBN (0.05) | 120 | 3 | 94 |

Benzamide Coupling

The final step involves coupling the carbazole and tetrazole-benzoic acid derivatives via amide bond formation:

Acid Chloride Activation

3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl2). Subsequent reaction with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in anhydrous dichloromethane (DCM) yields the target compound.

Reaction Conditions for Amidation

| Reagent | Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| SOCl2/DCM | DCM | 25 | 88 |

Integrated Synthesis Pathway

A proposed pathway integrating all segments is outlined below:

- Carbazole Synthesis :

- Tetrazole Formation :

- Amide Coupling :

- SOCl2-mediated activation followed by nucleophilic acyl substitution.

Overall Yield and Purity

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Carbazole Core | 82 | 98.5 |

| Tetrazole Ring | 94 | 99.2 |

| Benzamide Coupling | 88 | 97.8 |

Challenges and Optimization

- Regioselectivity in Tetrazole Synthesis : Competing 1H- and 2H-tetrazole isomers may form. Using bulky catalysts (e.g., ASBN) favors the 1H-tautomer.

- Carbazole Oxidation : Over-dehydrogenation during cyclization can yield fully aromatic carbazoles. Controlled reaction times (2–4 hours) mitigate this.

- Amidation Side Reactions : Competing esterification is avoided by using excess amine and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the substituents on the benzamide or carbazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.

Biology: Potential use in biological assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Possible applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and related molecules:

*Estimated based on molecular formula.

†Predicted using fragment-based methods (tetrazole: +0.5, carbazole: +2.5, dimethylbenzamide: +0.4).

‡Calculated from molecular formula.

Key Observations:

Carbazole vs. In contrast, benzothiazole derivatives (e.g., ) exhibit improved solubility due to the sulfur atom’s polarizability but may lack metabolic stability .

Tetrazole vs. Piperazine/Indazole Substituents :

- The 1H-tetrazole group in the target compound offers two hydrogen-bond acceptors, mimicking carboxylic acids while avoiding ionization at physiological pH. This contrasts with piperazine (), which contributes basicity and water solubility but may increase off-target interactions .

- Y042-1671’s indazole group provides a rigid bicyclic structure, favoring entropy-driven binding but limiting conformational flexibility compared to the target’s tetrazole .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the known biological activities of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A carbazole moiety : This is known for various biological activities including antitumor and antimicrobial effects.

- A tetrazole group : This functional group is often associated with increased bioactivity in pharmacological applications.

The molecular formula is with a molecular weight of approximately 402.4 g/mol. The presence of the methoxy group enhances the compound's solubility and potential interactions within biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Some studies have highlighted:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways.

- In vitro Studies : Preliminary data suggest that this compound shows cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad Spectrum Activity : Similar carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.

- Potential Applications : These findings suggest possible applications in treating infections caused by resistant strains of bacteria.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antitumor Mechanisms :

- A study demonstrated that derivatives with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways.

-

Antimicrobial Studies :

- Another investigation explored the antimicrobial efficacy of related compounds. The results indicated that these compounds displayed potent activity against various pathogens, suggesting their potential use as new antimicrobial agents.

-

Neuroprotective Effects :

- Research into the neuroprotective capabilities of carbazole derivatives indicates that they may protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases.

Q & A

Basic: What spectroscopic and analytical techniques are essential for characterizing the compound's purity and structural integrity?

Answer:

- 1H/13C-NMR : Confirm the presence of methoxy (δ ~3.8 ppm), tetrazole (δ ~8.5–9.5 ppm), and carbazole protons. Assign peaks using coupling constants and DEPT experiments .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ for [M+H]+ ion) and fragmentation patterns to rule out impurities .

- Elemental Analysis : Ensure stoichiometric agreement (±0.4% for C, H, N) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, tetrazole ring ~1500 cm⁻¹) .

Basic: What synthetic strategies are recommended for introducing the tetrazole moiety into the benzamide scaffold?

Answer:

- Cycloaddition Reactions : Use NaN₃ and trimethylorthoformate under reflux to form the tetrazole ring from nitrile precursors .

- Protection-Deprotection : Protect the carbazole NH during synthesis using Boc groups to avoid side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can the puckering conformation of the tetrahydrocarbazole ring influence biological activity, and how is it analyzed?

Answer:

- X-ray Crystallography : Refine crystal structures using SHELXL to determine bond angles, torsion angles, and ring puckering parameters (e.g., Cremer-Pople coordinates) .

- ORTEP-3 Visualization : Generate 3D models to assess non-planar distortions in the carbazole ring and correlate with activity .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental puckering amplitudes .

Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic Studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain discrepancies .

- Structural Analog Synthesis : Modify the tetrazole or carbazole substituents to improve membrane permeability (e.g., logP optimization) .

Advanced: What experimental design principles optimize reaction yield and selectivity during synthesis?

Answer:

- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) in a 2³ factorial matrix to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., ANOVA analysis) to maximize yield .

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Basic: What safety protocols are critical when handling tetrazole-containing compounds?

Answer:

- Explosivity Risk : Avoid grinding dry tetrazole derivatives; use wet solvents during isolation .

- Toxicity Mitigation : Use fume hoods for weighing and glove boxes for air-sensitive steps .

- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., quench with NaHCO₃ for acidic byproducts) .

Advanced: How can AI-driven simulations enhance the study of this compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using GROMACS to predict binding affinities .

- QSAR Modeling : Train models on bioactivity data to identify critical substituents (e.g., methyl vs. methoxy groups) .

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes to optimize delivery systems .

Advanced: What strategies validate the compound’s target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- CRISPR Knockout : Use gene-edited cell lines to compare activity in target-present vs. target-absent systems .

- SPR/Biacore : Quantify binding kinetics (ka/kd) for the compound and its target protein .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) stress .

- HPLC Stability Indicating Method : Monitor degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How do researchers integrate crystallographic data with computational models to refine synthesis pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.